1-(1-adamantylphosphonoyl)adamantane
Description
Properties
IUPAC Name |
1-(1-adamantylphosphonoyl)adamantane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,22H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPQHGMECVEYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Di(1-Adamantyl)Phosphine
Phosphine precursors can be oxidized using agents like hydrogen peroxide or oxygen. For example, di(1-adamantyl)phosphine reacts with H₂O₂ in tetrahydrofuran (THF) at 0–25°C to yield the phosphine oxide. This method avoids harsh conditions, preserving the adamantane framework.
Reaction Conditions:
Grignard-Based Phosphorylation
Adamantyl Grignard reagents (e.g., 1-adamantylmagnesium bromide) react with phosphorus trichloride (PCl₃) to form di(1-adamantyl)phosphine, which is subsequently oxidized. This two-step process ensures high regioselectivity:
Key Considerations:
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Strict anhydrous conditions are required for Grignard stability.
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Oxidation must be conducted at low temperatures to prevent adamantane degradation.
Industrial-Scale Optimization and Purification
Industrial production prioritizes yield, purity, and safety. Patent CN106631690A outlines a bromination-hydrolysis protocol for 1-adamantanol, offering insights into scalable adamantane functionalization (Table 1).
Table 1: Reaction Parameters for Adamantane Bromination and Hydrolysis
| Parameter | Bromination Stage | Hydrolysis Stage |
|---|---|---|
| Reactant Ratio | Adamantane:Bromine = 1:1.5 | 1-Bromoadamantane:H₂O = 1:3 |
| Temperature | 50°C → 80°C → 110°C | 70°C |
| Catalyst | None | Sodium metabisulfite |
| Yield (Crude) | 93.8% GC purity | 95.5% GC purity |
| Final Purification | THF/water crystallization | Activated carbon filtration |
Critical Steps:
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Bromine Distillation: Excess bromine is removed under reduced pressure to minimize side reactions.
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Crystallization: A 5:80 water-THF mixture achieves >99.5% purity after recrystallization.
Advanced Functionalization Techniques
Thiourea-Mediated Phosphorylation
Inspired by P2X receptor inhibitor syntheses, adamantane-1-carbonyl thiourea derivatives are prepared via condensation reactions. Analogously, 1-adamantylphosphonoyl groups could be introduced using thiophosphoryl chloride (PSCl₃):
Advantages:
Hydrazide Coupling Approaches
MDPI’s adamantane-1-carbohydrazide synthesis demonstrates the utility of hydrazide intermediates for functionalization. Adapting this, phosphonoyl hydrazides could be synthesized:
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Solvent: Ethanol (reflux, 4–6 hours).
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Yield: 82–95% for analogous reactions.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky adamantyl groups impede reagent access. Solutions include:
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Ultrasound Assistance: Enhances mass transfer in heterogeneous reactions.
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High-Pressure Reactors: Facilitate reactions at elevated temperatures without decomposition.
Chemical Reactions Analysis
Tri(1-adamantyl)phosphine (PAd₃)
PAd₃ is synthesized via a metal-free route involving the reaction of 1-adamantyl triflate (1-AdOTf) with secondary phosphines like HPAd₂. The process yields (HPAd₃)⁺(OTf⁻) , which is neutralized with Et₃N to isolate PAd₃ in 63% yield . This method avoids issues of instability and byproduct formation seen in earlier attempts with Grignard reagents .
Di(1-adamantyl)phosphinous Acid (PA-Ad)
PA-Ad is derived from di(1-adamantyl)phosphine oxide (SPO-Ad) through reduction. SPO-Ad, a stable tautomer of PA-Ad, reacts with arylboronic acids to generate active Pd(II) catalysts for Suzuki reactions . The Pd-to-PA ratio of 1:1 is optimal, and the system demonstrates superior catalytic activity compared to tert-butyl analogs .
Suzuki Coupling
PA-Ad-coordinated Pd complexes (e.g., POPd-Ad and POPd₂-Ad) efficiently catalyze Suzuki reactions of aryl chlorides. The catalytic cycle involves Pd(II) reduction by arylboronic acids, forming mononuclear Pd species as active catalysts .
| Catalyst | Ligand | Key Features |
|---|---|---|
| POPd-Ad | PA-Ad | Stable in acetonitrile, effective for aryl chlorides |
| POPd₂-Ad | PA-Ad | Dimeric precursor, converts to monomeric POPd-Ad under reaction conditions |
Oxidation and Reduction
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Phosphinous Acid to Phosphine Oxide : PA-Ad exists in equilibrium with its oxidized tautomer SPO-Ad. Reduction of SPO-Ad regenerates PA-Ad, enabling catalytic cycles .
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Thiophosphonate Desulfurization : Racemic thiophosphonates (e.g., 1-adamantyl arylthiophosphonic acids) undergo desulfurization to yield H-phosphinates with retention of stereochemistry .
Adamantyl Group Reactivity
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Hydride Abstraction : Adamantyl triflates (e.g., 1-AdOTf) abstract hydrides from alkanes (e.g., pentane) to form adamantane .
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Polymerization Initiation : The same triflates initiate ring-opening polymerization of tetrahydrofuran .
Medicinal Chemistry and Bioactivity
Adamantyl derivatives are explored for antiviral and antimicrobial properties:
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Antiviral Agents : Adamantyl-substituted naphthoquinones and guanidines exhibit activity against Influenza A, though potency varies with substitution patterns .
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Antimicrobial Agents : Adamantane-isothiourea hybrids show in vitro antimicrobial activity, with structural modifications influencing efficacy .
Challenges and Considerations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that derivatives of 1-(1-adamantylphosphonoyl)adamantane exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with GI50 values indicating significant growth inhibition at micromolar concentrations .
Mechanisms of Action:
The anticancer activity is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism.
- Apoptosis Induction: Evidence suggests it can trigger apoptotic pathways in cancer cells.
- Membrane Disruption: The lipophilicity conferred by fluorine atoms enhances its ability to disrupt cellular membranes.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against resistant strains of Candida species. The findings indicate broad-spectrum antimicrobial activity, suggesting its potential as an antifungal agent .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair mechanisms. Compounds containing adamantane moieties have demonstrated effective inhibition of TDP1 activity, highlighting their potential as therapeutic agents in cancer treatment .
Data Summary Table
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound derivatives on breast and cervical cancer cell lines. The results showed a significant reduction in cell viability, suggesting a promising role for these compounds in chemotherapy.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties were tested against clinical strains of Candida. The results demonstrated that the compound exhibits potent antifungal activity, especially against resistant strains, warranting further exploration for clinical applications.
Mechanism of Action
The mechanism by which di(1-adamantyl)phosphine oxide exerts its effects is primarily through its role as a ligand in catalysis. The bulky adamantyl groups provide steric protection, enhancing the stability of the catalytic complex. This stability allows for efficient catalytic cycles, facilitating various chemical transformations. The phosphine oxide moiety can coordinate to metal centers, influencing the electronic properties of the catalyst and thereby affecting the reaction pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Phosphorus-containing adamantane derivatives differ in the oxidation state of phosphorus and the nature of substituents. Key analogs include:
Thermal and Chemical Stability
Adamantane derivatives generally exhibit high thermal stability (>200°C). Phosphonoyl-linked compounds are hypothesized to surpass thiophosphonates and H-phosphinates in stability due to the robust P-O bond and reduced steric strain .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Q. What are the recommended methodologies for synthesizing 1-(1-adamantylphosphonoyl)adamantane, and how can structural purity be ensured?
Synthesis typically involves coupling adamantane derivatives with phosphonoyl groups under controlled conditions. Key steps include:
- Phosphorylation : Reacting 1-bromoadamantane (CAS 10922-3) with phosphorus-containing reagents under anhydrous conditions .
- Purification : Use column chromatography or recrystallization to isolate the product.
- Structural Verification : Single-crystal X-ray diffraction (XRD) at low temperatures (e.g., 120 K) to resolve hydrogen bonding networks and confirm stereochemistry .
- Purity Assessment : Combine NMR (¹H/³¹P) and high-resolution mass spectrometry (HRMS) to validate molecular integrity .
Q. How do the solubility properties of this compound influence its application in non-polar systems?
The adamantane cage enhances lipid solubility, making it suitable for membrane-based studies. Methodological considerations include:
- Solubility Testing : Measure partition coefficients (log P) in octanol/water systems.
- Crystallographic Analysis : XRD reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that stabilize the compound in hydrophobic environments .
- Co-solvent Strategies : Use cyclodextrins or surfactants to improve solubility in polar media .
Q. What spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- X-ray Crystallography : Resolves bond angles (e.g., C–C–C angles: 107.2–111.4°) and hydrogen-bonding patterns (e.g., O–H⋯N interactions) .
- NMR Spectroscopy : ¹H NMR identifies adamantane proton environments, while ³¹P NMR confirms phosphonoyl group integration .
- FT-IR : Detects functional groups like P=O (stretching ~1250 cm⁻¹) and C–P bonds (~750 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental
- Reaction Path Search : Use software like GRRM or Gaussian to simulate intermediate states and transition barriers .
- Condition Optimization : Machine learning algorithms analyze variables (e.g., temperature, solvent polarity) to predict optimal yields .
- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine models .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low yields?
Apply systematic troubleshooting:
- Factorial Design : Test variables (e.g., reagent stoichiometry, reaction time) to identify critical factors .
- Byproduct Analysis : Use LC-MS or GC-MS to trace impurities; revise purification protocols (e.g., gradient elution in HPLC) .
- Mechanistic Re-evaluation : Isotopic labeling (e.g., ¹⁸O in phosphonoyl groups) clarifies reaction pathways .
Q. How do intermolecular forces in this compound affect its stability in drug delivery systems?
Investigate non-covalent interactions:
- Hydrogen Bonding : XRD data show O–H⋯N bonds (distance ~3.76 Å) stabilize crystal lattices .
- Supramolecular Assembly : Study host-guest complexes with cyclodextrins using isothermal titration calorimetry (ITC) .
- Thermal Analysis : Differential scanning calorimetry (DSC) measures decomposition temperatures and phase transitions .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound Analogs
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Bond Angles (C–C–C) | 107.2–111.4° | |
| Hydrogen Bond Distance | 3.7610 Å (O–H⋯N) | |
| R Factor | 0.094 |
Table 2: Recommended Computational Tools for Reaction Optimization
| Tool | Application | Reference |
|---|---|---|
| GRRM | Reaction path search | |
| Gaussian | DFT simulations | |
| Machine Learning (ML) | Predictive yield analysis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
